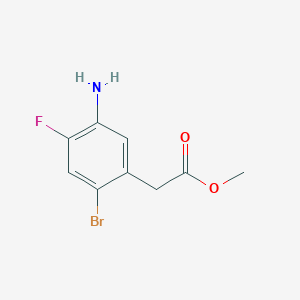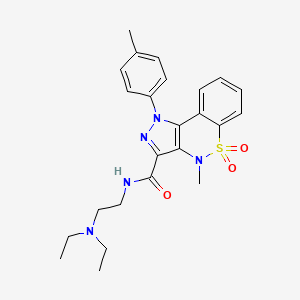
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diethylamino group, a pyrazolo-benzothiazine core, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide typically involves multiple steps:
Formation of the Pyrazolo-Benzothiazine Core: This step often starts with the reaction of 4-methylphenylhydrazine with a suitable benzothiazine precursor under acidic conditions to form the pyrazolo-benzothiazine core.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a diethylaminoethyl halide reacts with the pyrazolo-benzothiazine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo-benzothiazine core, potentially leading to the opening of the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce ring-opened derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo-benzothiazine derivatives.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as potential anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.
Medicine
In medicine, researchers explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets, while the pyrazolo-benzothiazine core can modulate the compound’s overall activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide: A closely related compound with slight structural variations.
4-Methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide: Lacks the diethylamino group, affecting its reactivity and biological activity.
Uniqueness
The presence of the diethylamino group in N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its distinct pharmacological profile and industrial applications.
属性
CAS 编号 |
81761-84-4 |
|---|---|
分子式 |
C24H29N5O3S |
分子量 |
467.6 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-4-methyl-1-(4-methylphenyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C24H29N5O3S/c1-5-28(6-2)16-15-25-24(30)21-23-22(29(26-21)18-13-11-17(3)12-14-18)19-9-7-8-10-20(19)33(31,32)27(23)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,30) |
InChI 键 |
ZWYLEZRCGKTWJD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=NN(C2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


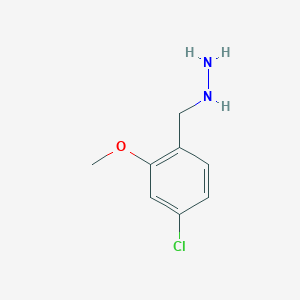
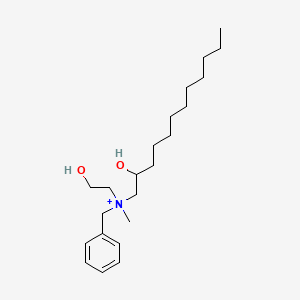
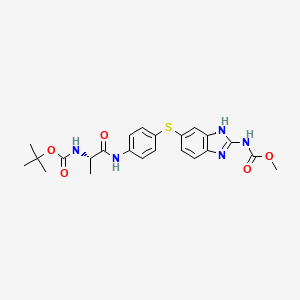
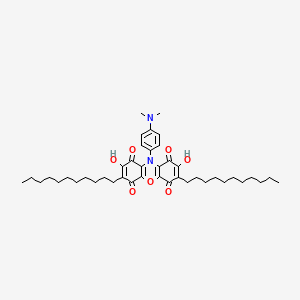
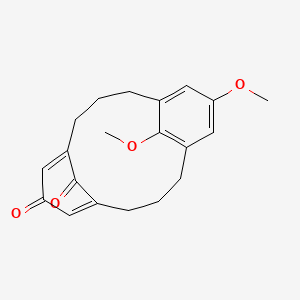
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
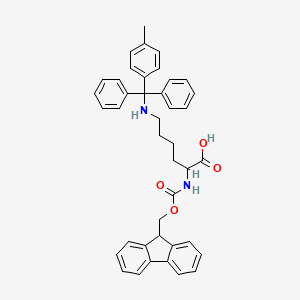

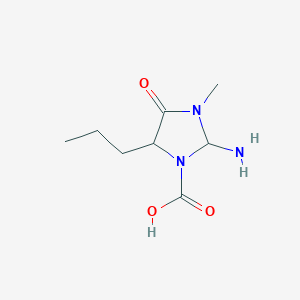

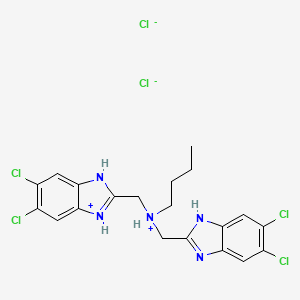
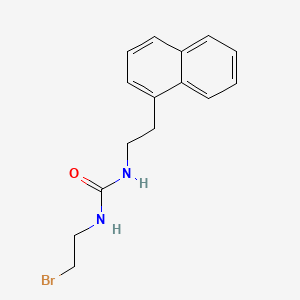
![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
